

# budiodarone sec-butyl acetate side chain significance

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Budiodarone

CAS No.: 335148-45-3

Cat. No.: S522243

[Get Quote](#)

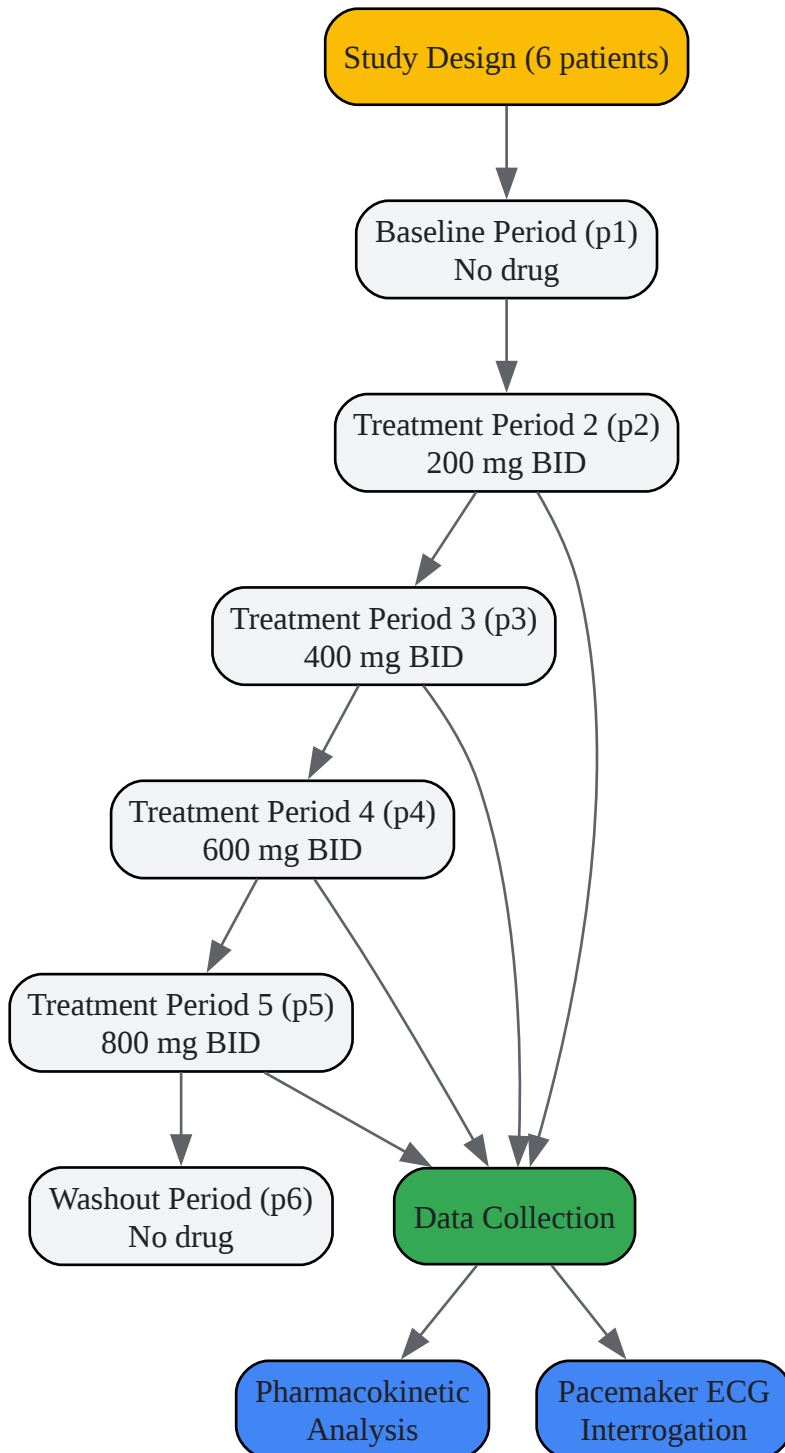
## Chemical Structure and Pharmacokinetic Significance

The core structure of **budiodarone** is identical to that of amiodarone. The critical distinction is the presence of a **sec-butyl acetate group** at position 2 of the benzofuran moiety [1]. This ester modification is not a mere prodrug strategy; **budiodarone** is a distinct chemical entity, and amiodarone is not its metabolite [1].

This side chain is strategically designed to be susceptible to rapid hydrolysis by ubiquitous plasma and tissue esterases [1]. The table below contrasts the key pharmacokinetic outcomes of this structural change.

Feature	Amiodarone	Budiodarone (ATI-2042)
Key Structural Difference	Diethylaminoethoxy side chain	<b>sec-butyl acetate</b> side chain
Metabolic Pathway	Complex hepatic CYP450-mediated dealkylation [2]	Rapid hydrolysis by esterases [1]
Half-Life	Extremely long (35-68 days) [1]	Short (~7 hours) [1] [3]
Onset/Offset of Action	Slow (large volume of distribution) [1]	Rapid (elimination within hours) [1]

The experimental workflow for establishing this pharmacokinetic profile in one key study involved specific phases and measurements [1]:



[Click to download full resolution via product page](#)

*Experimental workflow for **budiadarone** assessment [1]*

## Retained Efficacy and Clinical Evidence

Despite its rapid clearance, **budiodarone** retains the core electrophysiological properties of amiodarone. Preclinical data confirms it inhibits cardiac sodium, potassium, and calcium ion channels comparably to amiodarone and increases atrial refractoriness [1].

Clinical studies utilizing pacemaker diagnostics demonstrated that **budiodarone** significantly reduces Atrial Fibrillation Burden (AFB). The following table summarizes quantitative efficacy data from two key studies:

Study Design	Dose	Atrial Fibrillation Burden (AFB)	Statistical Significance
Open-label (6 patients) [1]	Baseline	20.3% ± 14.6%	---
	200 mg BID	5.2% ± 4.2%	P < 0.005
	400 mg BID	5.2% ± 5.2%	P < 0.005
	600 mg BID	2.8% ± 3.4%	P < 0.005
	800 mg BID	1.5% ± 0.5%	P < 0.005
Randomized Controlled Trial (61 patients) [4]	Placebo	---	---
	400 mg BID	54% median reduction vs placebo	P = 0.01
	600 mg BID	74% median reduction vs placebo	P = 0.001

The primary mechanism for reducing AFB was a substantial decrease in the duration of AF episodes, rather than a reduction in the number of episodes [1].

## Formulation and Stability Considerations

The sec-butyl acetate ester influences the drug's physical properties, presenting challenges for formulation development. A patent dedicated to **budiodarone** formulations indicates that a stable oral solution can be prepared by dissolving **budiodarone** in a medium containing both water and **benzyl alcohol** as a co-solvent [5]. This suggests that achieving adequate solubility and stability for clinical use required specific pharmaceutical strategies.

## Key Experimental Protocols from Research

For researchers seeking to replicate or understand the foundational studies, here are summaries of the key methodologies:

- **In Vivo Efficacy and Pharmacokinetics Protocol [1]:** The study was an open-label, single-arm trial in six post-menopausal females with PAF and pacemakers. The design consisted of six sequential 2-week periods: baseline (p1), four treatment periods with escalating doses (p2-p5), and washout (p6). During treatment, patients received 200 mg, 400 mg, 600 mg, and 800 mg BID of **budiodarone** in each subsequent period. The primary outcome was AF Burden, measured via continuous pacemaker electrogram logs. PK analysis was performed at steady-state at the end of each period.
- **Electrophysiological Profiling Protocol [1]:** The electrophysiological activity of **budiodarone** was determined in animal models. This included assessing its effects on ion channel inhibition (sodium, potassium, calcium), measurement of changes in atrial and ventricular refractory periods, and analysis of surface ECG intervals (e.g., QT interval). These studies established that its electrophysiological profile is comparable to amiodarone.
- **Randomized Controlled Trial (RCT) Protocol [4]:** This was a double-blind, placebo-controlled study. Patients with PAF and pacemakers underwent a 4-week baseline period off anti-arrhythmic drugs. Those with an AFB between 3% and 70% were randomized to receive placebo, 200 mg, 400 mg, or 600 mg BID of **budiodarone** for 12 weeks, followed by a 4-week washout. Pacemakers were interrogated every 4 weeks, and stored electrograms were adjudicated by reviewers blinded to the treatment assignment.

In summary, the sec-butyl acetate side chain is the defining feature of **budiodarone** that transforms amiodarone's problematic pharmacokinetic profile into a more manageable one, facilitating a shorter half-life and rapid elimination. This design aims to preserve the strong antiarrhythmic efficacy of the parent drug while potentially offering a better safety and tolerability profile, though this requires confirmation in larger-scale clinical trials.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A preliminary assessment of the effects of ATI-2042 in ... [pmc.ncbi.nlm.nih.gov]
2. Structure-Activity Relationship and Voltage Dependence ... [pubmed.ncbi.nlm.nih.gov]
3. A preliminary assessment of the effects of ATI-2042 in ... [pubmed.ncbi.nlm.nih.gov]
4. A randomized trial of budiodarone in paroxysmal atrial ... [pubmed.ncbi.nlm.nih.gov]
5. US20140309296A1 - Budiodarone formulations [patents.google.com]

To cite this document: Smolecule. [budiodarone sec-butyl acetate side chain significance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522243#budiodarone-sec-butyl-acetate-side-chain-significance>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)